Product packaging for Monobutyl Itaconate(Cat. No.:CAS No. 27216-48-4)

Monobutyl Itaconate

Cat. No.: B7721725
CAS No.: 27216-48-4
M. Wt: 186.20 g/mol
InChI Key: VVAAYFMMXYRORI-UHFFFAOYSA-N
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Description

Monobutyl Itaconate (CAS 6439-57-2) is a versatile monoester of itaconic acid that serves as a valuable building block in materials science research. It features both an ester and a carboxylic acid group, which allows it to effectively balance hydrophilic and hydrophobic properties in polymer systems, making it particularly useful for designing novel functional materials . A primary research application of this compound is in the synthesis and improvement of acrylic polymers. Studies demonstrate its use as a functional comonomer in emulsion polymerization for developing advanced pressure-sensitive adhesives (PSAs) . Latexes synthesized with this compound exhibit enhanced properties such as improved water resistance and stable adhesive performance, providing significant advantages over those made with traditional carboxylic acid monomers like acrylic or methacrylic acid . Its role is critical in creating copolymers with free carboxyl groups that are essential for applications in coatings, surfactants, and plastic additives . The synthesis of this compound itself is an area of active investigation, as achieving high chemoselectivity for the monoester over the diester presents a challenge. Catalytic systems using hierarchical porous zeolites have shown high selectivity and activity for its production, leveraging mild and non-corrosive conditions favorable for sustainable chemistry . Researchers value this compound for its high reactivity in polymerization compared to itaconic acid or its diesters, enabling the creation of tailored macromolecular structures . Please note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B7721725 Monobutyl Itaconate CAS No. 27216-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-methylidene-4-oxobutanoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAYFMMXYRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949942
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27216-48-4, 6439-57-2
Record name Butanedioic acid, 2-methylene-, monobutyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monobutyl ester
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Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
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Record name Monobutyl Itaconate
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Synthetic Methodologies for Monobutyl Itaconate

Esterification Reactions for Monobutyl Itaconate Synthesis

The core of this compound production lies in the direct esterification of itaconic acid. This reaction involves the combination of itaconic acid with n-butyl alcohol, leading to the formation of the monoester. capes.gov.br The selective esterification of the non-conjugated carboxyl group in itaconic acid is a key challenge that requires careful selection of catalysts and reaction conditions. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in directing the esterification towards high yields of this compound while minimizing the formation of the diester byproduct. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Homogeneous catalysts, such as mineral acids and organic acids, have been traditionally used for esterification reactions. While effective in promoting the reaction, they often lead to challenges in separation from the product mixture, which can result in complex and costly purification processes. capes.gov.br For instance, the use of freshly distilled acetyl chloride as a catalyst results in complicated purification steps. capes.gov.br Other examples of homogeneous catalysts that have been investigated include Lewis acids like NiCl2·6H2O and SmCl3. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation and potential for reuse. researchgate.net This aligns with the principles of green chemistry by simplifying downstream processing and reducing waste. researchgate.net Among the various solid acid catalysts, hierarchical porous zeolites have emerged as particularly promising materials for the selective synthesis of this compound. capes.gov.brscilit.com

Hierarchical porous zeolites, such as ZSM-5, possess a unique structure containing both micropores and mesopores. capes.gov.br This dual porosity is advantageous for the esterification of itaconic acid. The micropores provide the acidic sites necessary for catalysis, while the interconnected mesoporous network facilitates the diffusion of the bulky reactant and product molecules, thereby reducing the likelihood of the secondary esterification that leads to the formation of dibutyl itaconate. capes.gov.br

Recent research has explored the use of various heterogeneous catalysts. One study developed a novel bimetallic catalyst, 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF, which demonstrated superior catalytic activity and selectivity in the synthesis of this compound. rsc.org This catalyst, a cesium and rubidium salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF), proved to be robust, water-tolerant, and reusable. rsc.org

Another approach has utilized zeolite-based hierarchical porous materials, specifically hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) with a ZSM-5 framework. capes.gov.br These catalysts exhibited high activity and exceptional selectivity towards this compound, which was attributed to the reduced diffusion limitations within their porous structures. capes.gov.br

A comprehensive understanding of the catalyst's physical and chemical properties is essential for optimizing its performance. Several characterization techniques are employed to analyze heterogeneous catalysts like hierarchical porous zeolites. sbcat.org

X-Ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase purity of the zeolite framework. researchgate.netdntb.gov.ua

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the catalyst's surface morphology and particle size. researchgate.netdntb.gov.ua

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the catalyst. dntb.gov.ua

Nitrogen Adsorption-Desorption (Gas Sorption): This method is crucial for determining the surface area (often using the BET method), pore volume, and pore size distribution of the catalyst, which are critical parameters for understanding its porous nature. researchgate.netsbcat.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the catalyst surface and to study the nature of the acid sites. researchgate.netrsc.org

Temperature-Programmed Desorption of Ammonia (NH3-TPD): This technique is specifically used to quantify the total number of acid sites and their strength distribution, which is vital for acid-catalyzed reactions like esterification. researchgate.netsbcat.org

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, allowing for detailed visualization of the catalyst's internal structure and the dispersion of active species. rsc.org

The performance of a catalyst is evaluated based on its activity and selectivity. In the synthesis of this compound, high activity translates to a faster conversion of itaconic acid, while high selectivity means a greater proportion of the desired this compound is formed compared to the diester and other byproducts.

For instance, hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) have demonstrated extraordinarily high selectivity for this compound. capes.gov.br This is attributed to the unique porous structure that hinders the further esterification of the monoester into the diester. capes.gov.br Similarly, the 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst also showed superior catalytic activity and selectivity compared to other monometallic and bimetallic salts of dodecatungstophosphoric acid. rsc.org

Below is a table summarizing the performance of different heterogeneous catalysts in the synthesis of this compound.

CatalystConversion of Itaconic Acid (%)Selectivity for this compound (%)Reference
Hierarchical Mesoporous Zeolite (HMZ)HighExtraordinarily High capes.gov.br
Hierarchical Nanozeolite Assembly (HNZ)HighExtraordinarily High capes.gov.br
20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCFHighHigh rsc.org

A key advantage of heterogeneous catalysts is their potential for reuse, which significantly improves the economic and environmental sustainability of a chemical process. rsc.org The robustness of a catalyst refers to its ability to maintain its structural and catalytic integrity over multiple reaction cycles.

The 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst was found to be reusable without a significant loss of activity. rsc.org Likewise, both hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) demonstrated good reusability in the selective esterification of itaconic acid. capes.gov.br The stability of these catalysts under reaction conditions is a critical factor for their practical application in industrial settings.

Heterogeneous Catalysis (e.g., Hierarchical Porous Zeolites)

Reaction Kinetics and Mechanisms of this compound Formation

The synthesis of this compound through the esterification of itaconic acid with n-butanol is a process governed by specific reaction kinetics and mechanisms. Understanding these factors is crucial for optimizing the production of this valuable monomer. Research has shown that the esterification reaction to form this compound often follows pseudo-second-order kinetics and can be described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. rsc.org

The esterification of itaconic acid to this compound has been demonstrated to adhere to a pseudo-second-order kinetic model. rsc.org This model suggests that the rate-limiting step of the reaction is the surface reaction, involving chemisorption where physicochemical interactions occur between the reactants and the catalyst. researchgate.net The pseudo-second-order model is often used to describe adsorption kinetics and has been successfully applied to various chemical reactions. researchgate.netej-chem.org In the context of this compound synthesis, this kinetic model implies that the rate of reaction is dependent on the concentrations of both itaconic acid and n-butanol. uomus.edu.iq

A study utilizing a reusable 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst system found that the reaction follows pseudo-second-order kinetics. rsc.org The viability of this model was confirmed at different temperatures, allowing for the determination of rate constant values from the slopes of the resulting linear plots. researchgate.net

For the synthesis of this compound, a dual-site LHHW mechanism has been proposed. researchgate.net This suggests that both itaconic acid and n-butanol adsorb onto different active sites on the catalyst surface before reacting. The subsequent surface reaction between the adsorbed species leads to the formation of this compound, which then desorbs from the surface. uomus.edu.iqnih.gov The development of a kinetic model based on the LHHW mechanism allows for a more accurate representation of the surface phenomena occurring during the catalytic process. researchgate.net

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. In the synthesis of this compound, the activation energy has been determined through experimental studies. For the esterification of itaconic acid catalyzed by 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, the activation energy was found to be 7.85 kcal/mol. researchgate.net This value is lower than that of a competing self-etherification reaction (13.58 kcal/mol), indicating that the esterification to form this compound is the more favorable pathway. researchgate.net The determination of activation energy is essential for understanding the temperature dependence of the reaction rate and for optimizing the synthesis conditions. nih.gov

Optimization of Synthesis Parameters for this compound

The efficient synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that significantly influence the reaction rate, conversion, and product selectivity include temperature and reaction time. mdpi.comgoogle.com

Temperature plays a pivotal role in the esterification of itaconic acid to produce this compound. google.com Generally, increasing the reaction temperature accelerates the reaction rate. google.com However, there is an optimal temperature range that must be considered to avoid undesirable side reactions. For the synthesis of itaconic acid esters, reaction temperatures are typically maintained between 60°C and 160°C, with a preferred range of 90°C to 140°C. google.com

One of the primary concerns at higher temperatures is the isomerization of itaconic acid into less reactive compounds like mesaconic and citraconic acids. researchgate.net A temperature of 150°C is often considered a limit, as it significantly increases the likelihood of these isomerization reactions, which can negatively impact the properties of the final polymer. mdpi.comresearchgate.net Therefore, careful control of the reaction temperature is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C) Observation Reference
75 - 175 General range for esterification of itaconic acid. google.com
90 - 140 Preferred temperature range for the synthesis of dialkyl itaconates. google.com

The duration of the reaction is another critical parameter that affects the conversion of itaconic acid and the yield of this compound. The optimal reaction time is influenced by other factors such as the ratio of reactants, reaction temperature, and the amount of catalyst used. google.com

In a patented method for preparing beta-itaconic acid n-butyl monoester, the reaction mixture was heated under total reflux for 5 hours. google.com Another study on the synthesis of dialkyl itaconates suggests a typical reaction time of 4 to 12 hours. google.com For the synthesis of poly(1,4-butanediol itaconate), an optimized reaction time of 4 hours was determined using a Box-Behnken design. mdpi.com Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may not significantly increase the yield and could promote the formation of diesters or other byproducts. google.com For instance, in one procedure, allowing the reaction to proceed until the acidity leveled off resulted in a product with a high this compound content. google.com

Table 2: Reported Reaction Times for Itaconate Ester Synthesis

Reaction Time (hours) Synthesis Reference
4 Poly(1,4-butanediol itaconate) mdpi.com
5 This compound google.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Itaconic Acid
n-Butanol
Mesaconic Acid
Citraconic Acid
Poly(1,4-butanediol itaconate)
Catalyst Concentration/Amount

The concentration of the catalyst is a pivotal factor in the esterification of itaconic acid. The choice of catalyst and its amount can significantly influence reaction rates and product distribution.

Research Findings: In the selective synthesis of this compound (MIB), a heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, demonstrated high activity and selectivity. rsc.orgresearchgate.net The optimal catalyst loading was identified as 0.05 g/mL of the total liquid volume of the reaction mixture. researchgate.net This particular catalyst system is noted for being water-tolerant, robust, and reusable, which aligns with principles of green chemistry. rsc.orgresearchgate.net

Studies comparing different types of catalysts have shown that ion exchange resins can be particularly effective. In one comparison, a resin catalyst achieved a product yield of 85.7%, outperforming p-toluenesulfonic acid and phosphoric acid. researchgate.net For the synthesis of the related diester, dibutyl itaconate, a catalyst concentration of 10% by weight has been used in studies with hierarchical zeolite catalysts. researchgate.net In traditional esterification using sulfuric acid, the amount can range from 4% to 8%. google.com A patent for preparing monoesters of itaconic acid describes using sodium bisulfate at a concentration of 2% based on the weight of itaconic acid. google.com

Effect of Catalyst Type on Synthesis Yield researchgate.net
CatalystYield
None41.5%
Resin85.7%
p-toluenesulfonic acid80.3%
w(H₃PO₄)=85%78.1%
Pressure Considerations

Pressure is another important variable in the synthesis of itaconate esters. The reaction can be conducted under various pressure conditions, from vacuum to elevated pressures, to achieve different objectives.

Research Findings: In many synthetic procedures, a vacuum is applied during the purification step. For instance, after the initial reaction, the pressure can be reduced to 10 mm Hg to facilitate the removal of excess n-butanol and water formed during esterification. google.com Purification of this compound can also be achieved through distillation at reduced pressure. google.com

Conversely, conducting the esterification reaction under elevated pressure can increase the reaction rate. researchgate.netgoogle.com For the synthesis of dialkyl itaconates using low-carbon alcohols, increasing the reaction temperature necessitates a corresponding increase in pressure to boost the reaction rate. google.com However, high temperatures and pressures in the presence of a strong acid catalyst can also promote undesirable polymerization side reactions. google.com One study on dimethyl itaconate synthesis identified an optimal reaction pressure of 163 kPa, which was found to accelerate the reaction rate. researchgate.net Itaconic acid-based poly(ester amide) resins have been synthesized by reducing the pressure to approximately 0.025 atm during the later stages of polymerization to drive the reaction to completion. nih.govacs.org

Monomer Ratios

The molar ratio of itaconic acid to n-butanol is a critical parameter for maximizing the yield of this compound while minimizing the formation of the diester by-product, dibutyl itaconate.

Research Findings: To favor monoester formation, an excess of the alcohol is generally not as large as in diester synthesis. A patented method for producing this compound with high purity (97.0%) employed a molar ratio of 1.0 mole of itaconic acid to 1.5 moles of n-butyl alcohol. google.com Using less than one mole of alcohol per mole of acid can result in reduced yields of the desired monoester. google.com

Increasing the alcohol excess is a common strategy to drive the esterification reaction forward. However, a very large excess of alcohol can reduce the concentration of the carboxylic acid reactant, leading to a decrease in the reaction rate. google.com Research into the synthesis of dimethyl itaconate under pressure has explored various acid-to-alcohol ratios, with findings indicating that an optimal ratio can significantly enhance product yield. researchgate.net

Effect of Acid-to-Alcohol Ratio on Synthesis Yield After Pressurization researchgate.net
Acid : Alcohol RatioYield
1 : 370.2%
1 : 577.0%
1 : 883.2%
1 : 1087.5%
1 : 1287.1%

Alternative Synthetic Pathways for this compound and Related Monoesters

Beyond the direct acid-catalyzed esterification of itaconic acid with n-butanol, alternative pathways exist that offer advantages in selectivity and reaction conditions. These methods often involve different starting materials or catalytic systems.

Research Findings: One established alternative is to start with itaconic anhydride (B1165640) instead of itaconic acid. The monoester can be prepared by warming equimolar proportions of itaconic anhydride and the corresponding alcohol. google.com Another approach involves enzymatic catalysis. Lipases have been used to catalyze the esterification, offering an environmentally friendly route, although this has been more extensively studied for diester synthesis. dntb.gov.ua A notable two-step synthesis involves an initial chemoselective monoesterification of itaconic acid, followed by dehydration of the resulting monoester with acetic anhydride to form linear itaconic anhydrides. rsc.org

Chemoselective Esterification Strategies

The primary challenge in synthesizing this compound is the chemoselective esterification of only one of the two carboxylic acid groups on the itaconic acid molecule. nih.gov Several strategies have been developed to achieve this high selectivity.

Research Findings: The use of specialized heterogeneous catalysts is a key strategy. Hierarchical porous zeolites, such as ZSM-5, have been employed as highly active and reusable catalysts for the selective esterification of itaconic acid with n-butyl alcohol. capes.gov.brdntb.gov.uaacs.org The high selectivity towards this compound is attributed to the catalyst's porous network, which creates diffusion restrictions that prevent the further esterification of the monoester into the diester. capes.gov.br Similarly, a heterogeneous catalyst composed of a bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF) was specifically developed for the highly selective preparation of this compound. rsc.orgresearchgate.net

Another successful approach is a two-step synthesis that begins with the chemoselective esterification of itaconic acid with an alcohol, such as ethanol (B145695) or isoamyl alcohol. rsc.org This step has been shown to be high-yielding and can be performed on a large scale, with the resulting monoester being easily purified by a single recrystallization. rsc.org

Minimizing Diester By-product Formation

A direct consequence and primary goal of chemoselective esterification is the minimization of dibutyl itaconate formation.

Research Findings: A highly effective method to suppress diester formation is to control the water content during the reaction. A patented process demonstrates that initiating the esterification in the presence of about 0.1 to 1.0 mole of water per mole of alcohol reactant significantly enhances the monoester yield. google.com By maintaining water in the reaction mixture, the final product can contain approximately 95% monoester with only 3 to 5% diester. google.com In contrast, when water formed during the reaction is continuously removed, such as through azeotropic distillation, the reaction is driven to completion, but this results in a much higher proportion of the diester by-product. google.com

The structural properties of certain catalysts inherently limit diester formation. As mentioned previously, the pore structure of hierarchical zeolites provides a physical constraint that hinders the conversion of the monoester to the diester. capes.gov.br This shape-selective catalysis is a powerful tool for maximizing the yield of this compound.

Purification Techniques for Synthesized this compound

After synthesis, the reaction mixture typically contains the desired this compound, unreacted itaconic acid and n-butanol, the catalyst, and by-products like dibutyl itaconate. A multi-step purification process is therefore necessary to isolate the pure monoester.

Research Findings: A common first step is the removal or neutralization of the acid catalyst. When a homogeneous catalyst like sulfuric acid is used, it can be neutralized. However, complete neutralization can lead to the saponification of the monoester. A specific technique involves carefully neutralizing the reaction product to a narrow pH range of 2.5 to 3.5 (preferably 2.8-3.1). google.com Within this pH range, the conversion of the monoester into a salt is minimized, preventing its loss during subsequent aqueous washing steps, while still preventing ester decomposition during distillation. google.com

Next, the excess alcohol and any water are removed, typically by distillation under reduced pressure (vacuum). google.comcore.ac.uk For example, the mixture can be distilled at a reduced pressure of 10 mm Hg to free it of butyl alcohol. google.com

The final purification of the crude this compound is often achieved through recrystallization. After removing the excess alcohol, the residue can be dissolved in a suitable solvent like benzene (B151609). google.com Upon cooling this solution, any unreacted itaconic acid will precipitate and can be recovered by filtration. google.com The pure this compound can then be obtained from the filtrate. One method describes recrystallizing the residue from a mixture of benzene and heptane. core.ac.uk

Polymerization and Copolymerization of Monobutyl Itaconate

Copolymerization of Monobutyl Itaconate

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications. Its incorporation can enhance colloidal stability and mechanical properties in various polymer systems. researchgate.net

This compound in Acrylic Latex Systems

The inclusion of MBI in acrylic latex systems has been shown to be beneficial. Due to its unsaturated double bonds and anionic carboxyl groups, MBI can improve the colloidal stability and mechanical properties of the latex. researchgate.netresearchgate.net

The presence of MBI in acrylic latex formulations can significantly impact the properties of the resulting latex and films. The carboxylic groups from MBI can be distributed in different ways within the latex particles. Studies have shown that for latexes containing MBI, the carboxylic acid groups tend to concentrate inside the core of the latex particles. epa.gov This distribution affects the stability of the latex, with satisfactory stability being observed in many cases. epa.gov

Furthermore, MBI can act as a plasticizer due to its large molecular volume, which can promote the diffusion of oxygen during stabilization processes. researchgate.net This characteristic, along with its ability to improve stabilization and mechanical properties, makes it a valuable comonomer in acrylic systems. researchgate.netresearchgate.net

In some acrylic latex systems, composite emulsifiers are utilized. For example, a combination of an anionic surfactant like sodium dodecyl sulfonate (SDS) and a nonionic emulsifier such as alkyl polyglycoside (APG) has been used. researchgate.net The ratio and total amount of these emulsifiers are optimized to achieve desired latex properties, including good mechanical and chemical stability. researchgate.net

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers, including vinyl monomers, to produce polymers with a wide range of properties. google.com

The copolymerization of MBI with vinyl monomers is a common practice to create functional polymers.

Styrene (B11656): Copolymerization of itaconate esters, including those similar in structure to MBI, with styrene has been explored. mdpi.com For instance, di-n-butyl itaconate (DBI), a related compound, has been copolymerized with styrene via nitroxide-mediated polymerization (NMP). mdpi.com These statistical copolymers exhibit a lower glass transition temperature (Tg) compared to polystyrene homopolymer, indicating the successful incorporation of the itaconate monomer. mdpi.com

Methyl Methacrylate (B99206) (MMA): this compound can be copolymerized with methyl methacrylate. google.com Research has also been conducted on the copolymerization of other itaconate derivatives, like di(tri-n-butyltin) itaconate, with MMA. nih.gov The study of reactivity ratios in these systems is crucial for understanding the copolymer composition and tailoring the final polymer properties. nih.gov The free radical copolymerization of itaconic anhydride (B1165640) with MMA has also been investigated, highlighting the versatility of itaconic derivatives in creating copolymers with varying characteristics. researchgate.net

Interactive Data Table: Copolymerization of this compound

The following table summarizes key findings from research on the copolymerization of this compound and related itaconate esters with various monomers.

Comonomer(s)Polymerization MethodKey FindingsReference(s)
Diethyl Itaconate (DEI) Emulsion PolymerizationThe use of MBI as a comonomer resulted in a lower molar mass compared to polymerization without a monoester. helmholtz-berlin.de
Butyl Acrylate (B77674) (BA), Methyl Methacrylate (MMA) Emulsion PolymerizationMBI improves colloidal stability and mechanical properties of the acrylic latex. researchgate.netresearchgate.net
Acrylic Acid (AA) Emulsion PolymerizationIn latexes with MBI, carboxylic groups tend to be concentrated in the particle core. epa.gov
Vinyl Acetate, Ethylene Emulsion CopolymerizationMBI can be included as a comonomer in the synthesis of vinyl acetate-ethylene latexes. google.com
Styrene Nitroxide-Mediated Polymerization (NMP)Copolymerization of di-n-butyl itaconate (DBI) with styrene lowers the glass transition temperature. mdpi.com
Methyl Methacrylate (MMA) Free Radical PolymerizationThis compound can be copolymerized with MMA. google.com
Acrylic Acid and Methacrylic Acid

This compound can be copolymerized with acrylic acid and methacrylic acid to produce carboxylated acrylic latexes. google.comresearchgate.net In these emulsion copolymerizations, the distribution of the carboxylic groups from both MBI and acrylic or methacrylic acid can be controlled. For instance, in copolymers with acrylic acid, the carboxylic groups tend to be located on the surface of the latex particles and in the aqueous phase. researchgate.net Conversely, when copolymerized with methacrylic acid, the carboxylic groups are more evenly distributed. researchgate.net

A study detailed the polymerization of a mixture containing 81 grams of β-monobutyl itaconate and 19 grams of acrylic acid at 60°C using benzoyl peroxide as an initiator. google.com The resulting poly(itaconic acid) was obtained after hydrolysis. google.com The inclusion of these acidic comonomers can influence the properties of the final polymer, such as its hydrophilicity and adhesion. researchgate.netresearchgate.net For example, the use of MBI and β-carboxyethyl acrylate as functional monomers in acrylic pressure-sensitive adhesives has been explored to modify their performance. researchgate.net

Di-n-alkyl Itaconates (e.g., Diethyl Itaconate, Dibutyl Itaconate)

Copolymers of this compound and di-n-alkyl itaconates, such as diethyl itaconate (DEI) and dibutyl itaconate (DBI), have been synthesized. helmholtz-berlin.de Emulsion polymerization has been employed to achieve high monomer conversions in these systems. helmholtz-berlin.de One study focused on the copolymerization of a monoester, like MBI, with a diester, maintaining a comonomer ratio of 95:5 (diester:monoester). helmholtz-berlin.de

The reactivity ratios for the copolymerization of various di-n-alkyl itaconates with styrene have been determined, providing insight into the copolymerization behavior of itaconate esters. mdpi.com For instance, in the conventional free radical copolymerization of DBI with styrene at 60°C, the reactivity ratios were found to be rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05. mdpi.com This indicates a tendency towards the formation of a random copolymer. The incorporation of DBI can lower the glass transition temperature of the resulting copolymers. mdpi.com

Table 1: Reactivity Ratios of Di-n-alkyl Itaconates with Styrene

Di-n-alkyl Itaconate (DXI)rDXIrStyrenePolymerization ConditionsReference
Dibutyl Itaconate (DBI)0.38 ± 0.020.40 ± 0.0560°C, Benzene (B151609) mdpi.com
Di-n-alkyl itaconates (n=12, 14, 16)0.22–0.280.19–0.3960°C, Bulk mdpi.com
Di-n-alkyl itaconates (n=18, 22)0.42–0.500.37–0.4760°C, Bulk mdpi.com

This table is interactive. You can sort and filter the data.

N,N-diethylacrylamide

The copolymerization of this compound with N,N-diethylacrylamide has been investigated in the context of modifying acrylic latexes. researchgate.net One study explored the influence of MBI and N,N-diethylacrylamide on the properties of acrylic latex. researchgate.net The introduction of these comonomers can affect the hydrophilicity and rheological properties of the resulting polymer. researchgate.net

Hydroxyethyl (B10761427) Methacrylate (HEMA) and other Acrylates

This compound can be copolymerized with 2-hydroxyethyl methacrylate (HEMA) and other acrylates. The resulting copolymers have potential applications in various fields, including the development of photocurable resins for 3D printing. nih.gov In one formulation for a photocurable ink, 2-hydroxyethyl methacrylate was included alongside an itaconic-acid-based poly(ester amide) oligomer. nih.gov

Copolymers of itaconic acid and HEMA have been synthesized via free radical polymerization to create hydrogels. preprints.org These hydrogels exhibit pH-dependent swelling behavior, making them suitable for applications such as controlled release systems. preprints.org

Polysiloxane Modified Epoxy Itaconate

While direct copolymerization of this compound with polysiloxane modified epoxy itaconate is not explicitly detailed, research has been conducted on modifying epoxy resins with itaconic acid and polysiloxanes. researchgate.netresearchgate.net For instance, ABA-type block copolymers with poly(this compound) as the A block and poly(dimethyl siloxane) as the B block have been synthesized. researchgate.net This was achieved through free radical polymerization using a macroinitiator containing PDMS units. researchgate.net The resulting copolymers' structural formulas were confirmed by spectral analysis. researchgate.net

Itaconic Acid-Choline Chloride Deep Eutectic Solvent

The polymerization of itaconic acid can be carried out in a deep eutectic solvent (DES) composed of itaconic acid and choline (B1196258) chloride. mdpi.com This approach can lead to high monomer conversion. In one study, a ternary DES system of choline chloride, itaconic acid, and water was used for the persulfate-initiated free-radical polymerization of itaconic acid, achieving a 96% monomer conversion. mdpi.com While this research focuses on itaconic acid itself, the principles could potentially be applied to the polymerization of its monoesters like this compound.

10-Hydroxyhexylitaconic Acid

Biobased polyvinyls have been synthesized through the free radical aqueous polymerization of itaconic acid and its derivative, 10-hydroxyhexylitaconic acid (10-HHIA). researchgate.netnih.gov In these copolymerizations, potassium peroxodisulfate was used as an initiator. researchgate.netnih.gov Research has shown that the polymerization conversion, yield, and molecular weights of the resulting poly(IA-co-10-HHIA)s decreased as the content of 10-HHIA increased, which is suggested to be due to the steric hindrance of the hydroxyhexyl group. researchgate.netnih.gov

Table 2: Copolymerization of Itaconic Acid (IA) and 10-Hydroxyhexylitaconic Acid (10-HHIA)

Monomer Feed Ratio (IA/10-HHIA)Conversion (%)Isolated Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
200/0958512,50016,1001.29
160/40786910,20012,5001.23
100/10065588,70010,5001.21
0/20045406,5007,1501.10

Data sourced from a study on the synthesis and thermal characterization of poly(IA-co-10-HHIA)s. nih.gov This table is interactive.

3 Block Copolymerization with this compound

Block copolymers are macromolecules composed of two or more different polymer chains, or "blocks," linked together. In the context of this compound (MBI), block copolymerization allows for the creation of materials that combine the properties of poly(this compound) (PMBI) with those of other polymers. This can lead to materials with tailored characteristics, such as specific thermal properties or surface behaviors.

1 ABA Type Block Copolymers

ABA triblock copolymers consist of a central "B" block chemically linked to two flanking "A" blocks. Research has been conducted on the synthesis of ABA type block copolymers where poly(this compound) serves as the "A" block. researchgate.netukim.mkorcid.orgbg.ac.rsulakbim.gov.trukim.mk

In one approach, poly(this compound) (PMBI) and poly(monocyclohexyl itaconate) (PMCHI) were first synthesized through free radical polymerization using tert-butyl hydroperoxide as an initiator. researchgate.netresearchgate.net Subsequently, these were used to form ABA type block copolymers where the A block is PMBI or PMCHI and the B block is poly(dimethylsiloxane) (PDMS). researchgate.netresearchgate.net This synthesis was achieved via free radical polymerization utilizing a macroinitiator containing PDMS units, specifically a diperoxycarbamate. researchgate.net The resulting structures were confirmed by spectral analysis. researchgate.net However, the molecular weights of these copolymers were not high, which resulted in relatively poor mechanical and physical properties. researchgate.netresearchgate.net

The synthesis of ABA-type triblock copolymers can be achieved through several methods, including sequential monomer addition, the synthesis of an AB-type diblock followed by a coupling reaction, or by using a bi-functional initiator that promotes bidirectional chain growth. mdpi.com For instance, the synthesis of poly(styrene)-b-poly(butadiene)-b-poly(styrene) (SBS) and poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate) (MBM) triblock copolymers has been demonstrated using telechelic poly(butadiene) as a difunctional macroinitiator for atom transfer radical polymerization (ATRP). caltech.edu

2 Poly(dimethylsiloxane) Integration

Poly(dimethylsiloxane) (PDMS) is a silicon-based organic polymer known for its flexibility, thermal stability, and biocompatibility. Integrating PDMS into copolymers with this compound can yield materials with a unique combination of properties.

ABA type block copolymers with poly(this compound) (PMBI) as the 'A' block and poly(dimethylsiloxane) (PDMS) as the 'B' block have been synthesized. researchgate.netukim.mkorcid.orgbg.ac.rsulakbim.gov.trukim.mkresearchgate.netresearchgate.net This was accomplished by using a PDMS-containing macroinitiator in a free radical polymerization process. researchgate.netresearchgate.net The incorporation of PDMS was confirmed through spectroscopic methods. researchgate.net The amount of PDMS integrated into the triblock copolymers has been shown to vary, with some studies reporting a range from 4 mol % upwards. researchgate.net

The properties of such copolymers are influenced by the PDMS content. For example, in poly(α-methylstyrene)–poly(dimethylsiloxane) block copolymers, compositions with high siloxane content exhibited elastomeric properties due to a two-phase morphology. researchgate.net Similarly, the thermal characteristics of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers show two distinct glass transition temperatures, indicating the different flexibility of the PDMS and poly(2-vinylpyridine) segments. mdpi.com

Table 1: Synthesis and Properties of PMBI-PDMS ABA Block Copolymers

Property Description Reference
Synthesis Method Free radical polymerization using a diperoxycarbamate macroinitiator containing PDMS units. researchgate.netresearchgate.net
A Block Poly(this compound) (PMBI) researchgate.net
B Block Poly(dimethylsiloxane) (PDMS) researchgate.net
PDMS Content Varied, with examples showing incorporation from 4 mol %. researchgate.net
Molecular Weight Generally reported as not high. researchgate.netresearchgate.net
Mechanical Properties Described as rather poor due to low molecular weights. researchgate.netresearchgate.net
Structural Confirmation Confirmed by spectral analysis. researchgate.net

4 Graft Copolymerization involving Itaconic Acid Derivatives

Graft copolymerization is a technique used to modify the properties of a polymer by chemically attaching branches (grafts) of a different polymer to the main polymer chain (backbone). This method is effective for introducing new functionalities to a polymer.

Itaconic acid and its derivatives, including this compound, have been successfully grafted onto various polymer backbones. researchgate.netuchile.cl For example, an ethylene-propylene copolymer (EPR) was functionalized by melt grafting with itaconic acid, monomethyl itaconate, and dimethyl itaconate using dicumyl peroxide as a radical initiator. researchgate.netuchile.cl The grafting reaction was performed in a Brabender-Plasticorder at 180 °C. researchgate.netuchile.cl The presence of the grafted monomers was confirmed by Fourier transform infrared spectroscopy (FTIR). researchgate.netuchile.cl The degree of grafting achieved was 1.1% for itaconic acid, 1.2% for monomethyl itaconate, and 2.5% for dimethyl itaconate by weight of the EPR. uchile.cl This modification led to an increase in the polarity of the EPR. researchgate.netuchile.cl

In another study, poly(styrene-b-ethylene-butylene-b-styrene) (SEBS) was grafted with 2.6 wt. % of itaconic acid in a reactive melt-mixing process. researchgate.netmdpi.com The resulting SEBS-g-IA composites showed improved mechanical properties, with an increase in Young's modulus of up to 80% compared to the neat polymer, which was attributed to better dispersion and compatibility with a filler. researchgate.net The grafting of itaconic acid also led to increased dielectric permittivity, indicating enhanced polarity. researchgate.net

Graft copolymerization of itaconic acid has also been performed on natural polymers like sodium alginate using a cerium(IV) ammonium (B1175870) nitrate/nitric acid redox system via free radical polymerization. researchgate.net

Table 2: Grafting of Itaconic Acid Derivatives onto Ethylene-Propylene Copolymer (EPR)

Monomer Initiator Reaction Temperature Degree of Grafting (wt. %) Reference
Itaconic Acid Dicumyl Peroxide 180 °C 1.1 uchile.cl
Monomethyl Itaconate Dicumyl Peroxide 180 °C 1.2 uchile.cl
Dimethyl Itaconate Dicumyl Peroxide 180 °C 2.5 uchile.cl

5 Polymerization Mechanisms and Kinetics in Copolymer Systems

The polymerization behavior of this compound, particularly in copolymer systems, is governed by specific mechanisms and kinetic parameters. Understanding these is crucial for controlling the polymerization process and the final properties of the copolymer.

1 Free Radical Polymerization

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers like this compound. The process involves initiation, propagation, and termination steps.

The kinetics of free radical copolymerization of itaconate esters have been studied with various comonomers. For instance, the copolymerization of di-n-butyl itaconate (DBI) with styrene has been investigated, with reported reactivity ratios of rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05 in benzene at 60 °C. mdpi.com Reactivity ratios indicate the relative tendency of a monomer to react with a growing polymer chain ending in the same or the other monomer. Values close to each other, as in this case, suggest a tendency towards random copolymerization. scielo.org

The homopolymerization of itaconic acid derivatives often proceeds sluggishly and results in low molar masses and conversions. d-nb.info For example, the bulk polymerization of this compound at 60°C with 0.5% benzoyl peroxide was about 70% complete in two hours, whereas dimethyl itaconate was only about 11% polymerized under the same conditions. google.com The polymerization rate of itaconic acid can be significantly influenced by factors such as the solvent's dielectric constant and pressure. d-nb.info

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), have been employed to overcome the challenges associated with the free radical polymerization of itaconic acid derivatives, allowing for the synthesis of homopolymers with high molar masses and narrower polydispersity indices. d-nb.inforesearchgate.net

2 Emulsion Polymerization Challenges and Solutions

Emulsion polymerization is a type of radical polymerization that is frequently used to produce polymer dispersions in water. While it offers advantages such as good heat transfer and low viscosity, the emulsion polymerization of itaconic acid and its esters, including this compound, presents specific challenges.

A primary challenge is the often slow polymerization rate and lower monomer conversions compared to conventional monomers like acrylates. engconfintl.org This can be attributed to the low propagation rate, unfavorable reactivity ratios, and potential depropagation processes. researchgate.net The water solubility of the monomer also plays a crucial role; for instance, monoesters with shorter alkyl chains like monoethyl itaconate have high water solubility, which can be unsuitable for certain emulsion polymerization systems. helmholtz-berlin.de

To address these challenges, several strategies have been explored. One approach is to use a seeded semibatch emulsion polymerization process, which has been shown to improve the incorporation of biobased dibutyl itaconate in copolymers with methyl methacrylate and butyl acrylate at different temperatures. researchgate.net The use of this compound (MBI) as a comonomer in acrylic latex formulations has been shown to improve colloidal stability and mechanical properties. researchgate.net This is attributed to the presence of both unsaturated double bonds for polymerization and anionic carboxyl groups that aid in stabilization. researchgate.net

By carefully selecting emulsifiers and optimizing reaction conditions, it is possible to achieve high monomer conversions. Recent studies have demonstrated the successful emulsion polymerization of itaconic acid esters with residual monomer content of less than 1%. researchgate.nethelmholtz-berlin.de

Reactivity Ratios in Copolymerization

The copolymerization of this compound (MBI) with other vinyl monomers is a significant area of study, as it allows for the tailoring of polymer properties. Reactivity ratios (r) are crucial parameters in copolymerization, as they describe the relative reactivity of a propagating radical toward its own monomer versus the comonomer. For a copolymerization involving two monomers, M1 and M2, the reactivity ratios are defined as:

r1 = k11/k12 : the ratio of the rate constant for the addition of M1 to a propagating chain ending in M1 (k11) to the rate constant for the addition of M2 to a propagating chain ending in M1 (k12).

r2 = k22/k21 : the ratio of the rate constant for the addition of M2 to a propagating chain ending in M2 (k22) to the rate constant for the addition of M1 to a propagating chain ending in M2 (k21).

These ratios determine the composition of the resulting copolymer. If r1 > 1, the radical prefers to add its own monomer. If r1 < 1, it prefers to add the comonomer. If r1 = 1, both monomers add at the same rate. When the product of the reactivity ratios, r1r2, is equal to 1, an ideal random copolymer is formed. If r1r2 is less than 1, there is a tendency toward alternation, and if r1r2 is greater than 1, there is a tendency toward block copolymerization.

Several studies have investigated the reactivity ratios of itaconate esters with various comonomers. For instance, in the copolymerization of di-n-butyl itaconate (DBI), a related diester, with styrene (S), the reactivity ratios were found to be rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05. mdpi.com The product of these ratios (rDBI * rS = 0.152) suggests a tendency for alternation in the copolymer chain. mdpi.comscielo.org Similar trends have been observed for other di-n-alkyl itaconates copolymerized with styrene. mdpi.com For example, copolymerization of di-n-alkyl itaconates (with alkyl chains of 12, 14, and 16 carbons) with styrene yielded reactivity ratios in the range of 0.22 to 0.28 for the itaconate and 0.19 to 0.39 for styrene. scielo.org

In the case of copolymerization with methyl methacrylate (MMA), the reactivity ratios for di-n-butyl itaconate were determined to be rDBI = 0.717 ± 0.11 and rMMA = 1.329 ± 0.09. kpi.ua These values indicate that the MMA radical prefers to add to another MMA monomer, while the DBI radical has a slightly lower tendency to add to another DBI monomer. Based on these reactivity ratios, the Alfrey-Price Q-e values, which describe the general reactivity and polarity of monomers, were calculated for DBI as Q = 0.61 and e = 0.62. kpi.ua

The reactivity of itaconic acid and its derivatives is influenced by pH. The dianion of itaconic acid, present at neutral or basic conditions, does not homopolymerize but can copolymerize. uni-freiburg.de At a low pH, where itaconic acid is not dissociated, it can lead to an excess of itaconic acid units in copolymers with acrylonitrile (B1666552). uni-freiburg.de

Interactive Data Table: Reactivity Ratios of Itaconate Esters with Comonomers

Itaconate Monomer (M1)Comonomer (M2)r1r2r1 * r2System Tendency
Di-n-butyl itaconate (DBI)Styrene (S)0.380.400.152Alternating
Di-n-alkyl itaconates (C12-C16)Styrene (S)0.22-0.280.19-0.39<1Alternating
Di-n-butyl itaconate (DBI)Methyl Methacrylate (MMA)0.7171.3290.953Close to Ideal
Depropagation Effects

Depropagation, or the reverse of the propagation step in polymerization, can significantly impact the polymerization of itaconate esters. nih.gov This phenomenon becomes more pronounced as the polymerization temperature approaches the ceiling temperature (Tc) of the monomer. The ceiling temperature is the temperature at which the rate of propagation equals the rate of depropagation. For itaconate esters, the ceiling temperature is relatively low, around 110 °C. nih.gov

Even at temperatures below 100 °C, depropagation can have a considerable effect on the radical polymerization kinetics of itaconates, leading to a significant reduction in the propagation rate. nih.gov The bulky groups surrounding the vinyl functionality in itaconate esters hinder radical propagation, contributing to lower propagation (kp) and termination (kt) rate coefficients compared to common monomers like methacrylates. nih.gov This steric hindrance, coupled with depropagation, presents challenges in achieving high monomer conversion and controlling polymer characteristics. nih.gov

For example, in the solution polymerization of dibutyl itaconate, the depropagation effect was analyzed, and it was found that the effective propagation rate coefficient was optimal around 65 °C. nih.gov The steric hindrance at the reactive center is a likely cause for the different kinetics observed in the polymerization of methyl methacrylate/butyl acrylate in the presence of a dialkyl itaconate. nih.gov

Chain Transfer Mechanisms

Chain transfer is a reaction in which the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. rubbernews.com This process can lead to the termination of one polymer chain and the initiation of another, thereby controlling the molecular weight of the resulting polymer. rubbernews.com In the polymerization of itaconic acid and its derivatives, chain transfer reactions are known to occur and can influence the final polymer structure. mdpi.comresearchgate.net

The use of controlled radical polymerization (CRP) techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has been explored to better control the polymerization of itaconates. researchgate.netuq.edu.aunih.gov RAFT polymerization employs chain transfer agents to mediate the reaction, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrower polydispersity indices. researchgate.netuq.edu.au For instance, the RAFT polymerization of dibutyl itaconate has been successfully carried out using various RAFT agents, yielding polymers with number average molecular weights ranging from 9,000 to 92,000 g/mol . uq.edu.au However, even with CRP techniques, chain transfer reactions can still occur, especially at higher temperatures, leading to deviations from ideal living polymerization behavior. mdpi.com

Post-Polymerization Modification of this compound Polymers

Polymers derived from this compound possess reactive functional groups that can be chemically altered after polymerization. This post-polymerization modification allows for the introduction of new functionalities and the tailoring of polymer properties for specific applications. researchgate.netfrontiersin.org

One of the most common modifications is the hydrolysis of the ester groups in poly(monoalkyl itaconates) to yield poly(itaconic acid). google.com This hydrolysis is reported to be surprisingly rapid and straightforward. google.com The resulting poly(itaconic acid) is water-soluble, even at an acidic pH, which is a desirable property for applications such as detergent aids. google.com

The double bond present in the itaconate repeating unit is also a site for post-polymerization modification. researchgate.netfrontiersin.org Aza-Michael addition is a common reaction used to add secondary amines to the C=C bond of the itaconate moiety in polyesters. frontiersin.org This modification can alter properties like the glass transition temperature, biodegradability, and polarity of the polymer. frontiersin.orgnih.gov However, this reaction can be slow due to the formation of a less reactive mesaconate regioisomer. frontiersin.org The use of catalysts, such as iodine on acidic alumina, has been shown to effectively catalyze the aza-Michael addition, significantly reducing the reaction time. frontiersin.orgnih.gov

Furthermore, polymers containing itaconic anhydride units, which can be derived from itaconate polymers, can undergo post-modification reactions with nucleophiles like amines and alcohols. google.com This provides a versatile platform for creating a wide range of functional polymers.

Advanced Materials Science Applications of Monobutyl Itaconate Polymers

Coatings and Adhesives

The incorporation of monobutyl itaconate into polymer backbones has led to significant advancements in coatings and adhesives. The presence of both a bulky butyl group and a polar carboxyl group allows MBI to act as a functional monomer that can modify properties such as adhesion, water resistance, and mechanical strength.

In the formulation of acrylic pressure-sensitive adhesives (PSAs), this compound serves as a functional comonomer, offering distinct advantages over traditionally used acids like methacrylic acid (MAA). researchgate.net When incorporated into acrylic PSA latexes, the larger molecular volume of MBI imparts a plasticizing effect on the polymer. researchgate.net

Research comparing MBI with other carboxylic monomers in n-butyl acrylate-based PSAs reveals its significant impact on the final properties of the adhesive. researchgate.net Due to its lower water solubility compared to monomers like MAA, MBI leads to larger latex particle sizes. researchgate.net A key advantage of using MBI is the enhanced water resistance of the resulting PSA film. researchgate.netresearchgate.net However, this can be associated with a trade-off in thermal stability, where polymers containing MBI may show lower thermal stability compared to those with MAA. researchgate.netresearchgate.net The adhesive properties, such as tack, peel strength, and shear strength, are carefully balanced by the inclusion of MBI.

Table 1: Comparative Properties of Acrylic PSAs with Different Carboxylic Monomers researchgate.net An interactive data table comparing key performance indicators of Pressure-Sensitive Adhesives formulated with this compound (MBI), Methacrylic Acid (MAA), and β-Carboxyethyl Acrylate (B77674) (β-CEA).

PropertyMBI-based PSAMAA-based PSAβ-CEA-based PSA
Latex Particle Size LargestIntermediateSmallest
Water Resistance BestGoodFair
Thermal Stability LowerHighestIntermediate
Gel Content LowerIntermediateHighest

This compound and its parent compound, itaconic acid, are valuable components in the synthesis of waterborne UV curable resins, which are sought after for their low volatile organic compound (VOC) emissions. mdpi.com These resins are used in coatings, inks, and for applications like 3D printing. google.comsciengine.com The incorporation of itaconate moieties into polyester (B1180765) or polyurethane backbones introduces photocurable active double bonds. google.comd-nb.info

Upon exposure to UV radiation in the presence of a photoinitiator, these double bonds crosslink, rapidly curing the liquid resin into a solid film. google.comd-nb.info The presence of polar carboxyl and ester groups from the itaconate structure can improve the adhesion of the cured coating to various substrates. google.com Research on itaconic acid-based unsaturated polyesters shows that the final mechanical properties of the UV-cured material, such as tensile strength and glass transition temperature (Tg), can be effectively tuned by adjusting the itaconate content in the polymer. sciengine.comd-nb.info For example, UV-curable resins based on itaconic acid have achieved tensile strengths of up to 35.3 MPa. sciengine.com The cured films exhibit good hardness and solvent resistance, making them suitable for protective coatings. google.com

The push for sustainable alternatives to petroleum-based products has driven research into bio-based elastomers. Itaconate esters, including dibutyl itaconate (a related diester), have been successfully used to create bio-based rubber with impressive mechanical properties. researchgate.netmdpi.com Emulsion copolymerization of itaconate esters with monomers like butadiene results in elastomers that can serve as a green alternative to conventional synthetic rubbers such as styrene-butadiene rubber (SBR). mdpi.com

These itaconate-based elastomers, when reinforced with fillers like silica (B1680970) or carbon black, exhibit excellent performance characteristics. mdpi.com Research has demonstrated that these materials can achieve high tensile strength and elongation at break, properties that are critical for many engineering applications, including tires, belts, and vibration-damping components. researchgate.netmdpi.com For instance, silica-reinforced poly(dibutyl itaconate-co-butadiene) has been shown to reach a tensile strength of over 18 MPa with an elongation at break exceeding 400%. mdpi.com The polarity introduced by the itaconate ester groups can also lead to strong interactions with fillers, enhancing reinforcement and improving properties like abrasion and oil resistance. researchgate.net

Table 2: Mechanical Properties of Itaconate-Based Elastomer vs. Styrene-Butadiene Rubber (SBR) mdpi.com An interactive data table comparing the mechanical performance of a bio-based rubber formulated with an itaconate ester to that of traditional Styrene-Butadiene Rubber.

Mechanical PropertyItaconate-Based Rubber (PDBIB60 with Silica)Styrene-Butadiene Rubber (SBR 1502 with Silica)
Tensile Strength (MPa) > 18~ 17
Elongation at Break (%) > 400~ 350
Toughness (MJ m⁻³) ~ 38~ 30

Biomaterials and Tissue Engineering

The biocompatibility and chemical versatility of itaconate-based polymers make them excellent candidates for advanced biomedical applications. They can be engineered to create scaffolds that support tissue growth and hydrogels that respond to physiological stimuli.

In tissue engineering, synthetic scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. mdpi.com Ideal scaffolds must be biocompatible, possess appropriate mechanical strength, and have interconnected porosity. mdpi.com Polyesters incorporating itaconic acid or its derivatives like this compound are being developed for this purpose. nih.govresearchgate.net

These itaconate-containing polymers can be processed into various forms, including porous scaffolds, injectable materials, and coatings for medical implants. nih.gov The double bond in the itaconate unit allows for post-synthesis modification, such as UV crosslinking, which can be used to create hydrogel bio-inks for 3D printing of custom-designed scaffolds. researchgate.netresearchgate.net Incorporating itaconate-based polymers into composite scaffolds, for example with hydroxyapatite, has been shown to significantly enhance the mechanical properties of the scaffold, making it more suitable for bone tissue engineering applications. researchgate.netresearchgate.net A modified composite scaffold containing hyperbranched polyitaconic acid demonstrated higher mechanical strength (0.56 MPa) compared to a chitosan/hydroxyapatite scaffold alone (0.31 MPa). researchgate.net

Thermo-sensitive hydrogels are "smart" materials that undergo a reversible volume phase transition in response to temperature changes. mdpi.com This property is highly valuable for applications like controlled drug delivery and cell sheet engineering. researchgate.nettandfonline.com Copolymers of N-isopropylacrylamide (NIPAAm) are well-known for exhibiting this behavior, with a distinct lower critical solution temperature (LCST) around 32°C. researchgate.net

By copolymerizing NIPAAm with monomers like this compound (MBuI), hydrogels with dual temperature and pH sensitivity can be created. researchgate.net The incorporation of MBuI into the polymer network influences the hydrogel's properties. The presence of the carboxylic acid group from MBuI introduces pH sensitivity, while its hydrophobic butyl group can affect the LCST. researchgate.net Studies on copolymers of NIPAAm and various monoalkyl itaconates have shown that the coil-to-globule transition, which dictates the hydrogel's swelling and shrinking, is dependent on both the pH and the specific composition of the polymer. researchgate.net This tunability allows for the design of hydrogels that can release a therapeutic agent in response to specific physiological cues, such as the temperature and pH of a target tissue. mdpi.comtandfonline.com

Enzyme-Polymer Nanoparticles

The integration of enzymes with polymer nanoparticles creates robust biocatalytic systems with enhanced stability and reusability, crucial for industrial applications. While the direct use of this compound in creating enzyme-polymer nanoparticles is an emerging area, the principles of using itaconate derivatives are well-established. Polymers containing itaconic acid or its esters can be used to encapsulate or covalently bind enzymes. acs.orgscience.gov

For instance, copolymers with reactive groups, such as those derived from itaconic anhydride (B1165640), are used to immobilize enzymes through the reaction of the enzyme's surface amine groups with the anhydride moieties in the polymer. researchgate.net Research on similar systems, such as thermoresponsive copolymers of poly(N,N-diethylacrylamide-co-glycidyl methacrylate), has shown successful conjugation with enzymes like α-chymotrypsin, leading to the formation of enzyme-polymer nanoparticles (EPNPs) around 57 nm in size. researchgate.netresearchgate.net These EPNPs exhibit enhanced pH and thermal stability compared to the native enzyme. researchgate.netresearchgate.net Given that MBI provides both a polymerizable backbone and a carboxylic acid group for further functionalization, it represents a promising monomer for developing next-generation EPNPs for applications in biosensing and biocatalysis.

Functional Polymeric Materials

The versatility of this compound allows for its incorporation into a variety of functional polymeric materials, where its specific chemical features are harnessed to create responsive and high-performance systems.

Thermo-Responsive Polymers

Thermo-responsive polymers, which undergo a phase transition in response to temperature changes, are valuable in fields like drug delivery and smart coatings. This compound can be copolymerized with monomers like N,N-diethylacrylamide (PDEAAm) to create thermo-sensitive materials. researchgate.net The inclusion of MBI in the polymer structure can influence the lower critical solution temperature (LCST), the point at which the polymer becomes insoluble in water upon heating.

Polymeric Fluorosurfactants

Polymeric fluorosurfactants are specialty chemicals that significantly reduce the surface tension of liquids, even at very low concentrations. They are used as wetting and leveling agents in coatings and other formulations. While direct synthesis of fluorosurfactants from MBI is not extensively documented in readily available literature, the general approach involves incorporating fluorine-containing monomers into a polymer backbone alongside other functional monomers. researchgate.netgoogle.com

Novel water-insoluble polymeric fluorosurfactants have been synthesized by esterifying copolymers of monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), methyl methacrylate (MMA), and various acrylates with fluorinated acids. researchgate.netresearchgate.net Given that MBI is an acrylic-type monomer, it could be integrated into such copolymer systems. Its carboxylic acid group could serve as a site for post-polymerization modification with a fluorinated alcohol, or it could be copolymerized with fluorinated acrylate monomers to create a polymeric fluorosurfactant. These surfactants are valued for imparting desirable flow and wetting properties to resin systems like epoxy and alkyd paints. researchgate.netresearchgate.net

pH-Responsive Drug Release Systems

The free carboxylic acid group on the this compound molecule makes it an ideal component for creating pH-responsive polymers, particularly for drug delivery applications. nih.govmdpi.com These polymers remain collapsed in acidic environments, such as the stomach, protecting the encapsulated drug. As they move to the more neutral or alkaline pH of the intestine, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains. This causes the polymer network to swell and release the drug in a controlled manner. nih.govnih.gov

Hydrogels made from poly(itaconic acid) grafted with poly(ethylene glycol) (PEG) demonstrate this behavior effectively. nih.govnih.gov They show minimal swelling at a low pH of 1.2 but swell significantly as the pH increases towards 7.4. csic.es MBI can be used to create similar systems, where it is copolymerized with other monomers to form hydrogels. csic.esmdpi.com The balance between the hydrophobic butyl group and the ionizable carboxyl group in MBI allows for precise control over the swelling behavior and drug release kinetics of the resulting hydrogel.

Table 1: Swelling Behavior of Itaconic Acid-Based Hydrogels at Different pH Values
Hydrogel CompositionSwelling Ratio at pH 2.2 (g water/g hydrogel)Swelling Ratio at pH 7.4 (g water/g hydrogel)Reference
Poly(HEMA-PEG5MEM-IA)0.451.97 csic.es
Poly(HEMA-PEG9MEM-IA)0.932.64 csic.es

Film-Forming Agents

Polymers containing this compound are effective film-forming agents used in coatings, adhesives, and imaging elements. google.compaintsandcoatingsexpert.comjustia.com The incorporation of MBI into acrylic latex formulations can enhance properties such as water resistance. When used in pressure-sensitive adhesives, latexes prepared with MBI showed superior water resistance compared to those made with other carboxylic monomers like methacrylic acid (MAA). researchgate.netresearchgate.net

The film-forming properties are attributed to the ability of the polymer chains to coalesce into a continuous film as the solvent evaporates. MBI's structure, with its butyl group, can act as a plasticizer, improving the flexibility and film-forming capabilities of the polymer. researchgate.net Patents describe the use of MBI in curable film-forming compositions for coatings and as a component in binders for imaging elements, highlighting its versatility in these applications. google.comgoogleapis.com

Incorporation of this compound in Cross-linked Polymer Systems

This compound is a valuable comonomer for creating cross-linked polymer systems, which have enhanced mechanical strength and thermal stability. The presence of both a polymerizable double bond and a carboxylic acid group allows MBI to participate in cross-linking in multiple ways. It can be copolymerized with multifunctional monomers or the carboxylic acid group can be used for post-polymerization cross-linking reactions.

In the context of acrylic pressure-sensitive adhesives, the incorporation of MBI influences the gel content, which is a measure of the degree of cross-linking. researchgate.net While in some studies, MBI-containing polymers showed lower gel content compared to those with other acidic monomers, its presence significantly improved other properties like water resistance. researchgate.net The bulky nature of the MBI monomer can influence polymerization kinetics and network formation. By selecting appropriate comonomers and cross-linking agents, polymers containing MBI can be formulated into robust networks for high-performance adhesives and coatings. researchgate.net

Table 2: Properties of Acrylic Adhesives with Different Carboxylic Monomers
Carboxylic MonomerLatex Particle Size (nm)Water ResistanceRelative Gel ContentReference
This compound (MBI)~180BestLowest researchgate.net
Methacrylic Acid (MAA)~165IntermediateIntermediate researchgate.net
β-Carboxyethyl Acrylate (β-CEA)~150LowestHighest researchgate.net

Impact on Mechanical Properties

The incorporation of this compound (MBI) as a comonomer in polymer synthesis has a notable impact on the mechanical characteristics of the resulting materials. Due to its molecular structure, which includes a single butyl ester group, MBI can impart a plasticizing effect on the polymer matrix. researchgate.net This plasticization generally leads to increased flexibility and can influence properties such as tensile strength and elongation.

The large molecular volume of MBI contributes to this plasticizing effect, which can be beneficial in applications requiring less rigid materials. researchgate.net For instance, in the context of pressure-sensitive adhesives, the introduction of MBI can modify the final mechanical response of the adhesive film. While it may lead to a decrease in tensile strength compared to polymers formulated with other acidic monomers, it can concurrently enhance other desirable properties.

Research on itaconate esters, a class of compounds to which MBI belongs, provides further insight. Studies on copolymers containing itaconate esters have shown a general trend where their inclusion leads to lower tensile strength and Young's modulus but significantly higher elongation at break. nih.gov This trade-off is a key consideration in designing polymers for specific mechanical duties. For example, elastomers formulated with itaconate esters have demonstrated high elongation at break, reaching over 300%, coupled with substantial tensile strength, indicating their suitability for applications requiring high-temperature oil resistance. mdpi.com The specific impact of MBI is also observed in advanced materials like carbon fiber precursors, where its presence influences the properties of polyacrylonitrile (B21495) (PAN) terpolymers. researchgate.net

Table 1: Influence of this compound on Polymer Mechanical Properties

Mechanical Property Impact of this compound Incorporation Research Finding Summary
Plasticization Introduces a plasticizing effect. The large molecular volume of MBI has a plasticizing effect on the polymer. researchgate.net
Tensile Strength May be reduced compared to other functional monomers. Films containing itaconate esters often display lower tensile strength. nih.gov
Elongation at Break Generally increased, leading to greater flexibility. Copolymers with itaconate esters show higher elongation at break. nih.gov
Young's Modulus Tends to decrease. The Young's modulus for films with itaconate esters is typically lower than reference films. nih.gov

Enhancement of Polymer Performance

This compound serves as a functional monomer that enhances various performance aspects of polymers, particularly in emulsion systems and specialized applications. Its chemical structure, featuring both an unsaturated double bond and an anionic carboxyl group, allows it to improve properties such as colloidal stability, water resistance, and thermal behavior. researchgate.net

In emulsion polymerization, MBI is employed to enhance the colloidal stability of latex systems. researchgate.net The presence of the carboxyl group contributes to the electrostatic stabilization of the polymer particles. Furthermore, latex films prepared with this compound have demonstrated superior water resistance when compared to those made with other common carboxylic monomers like methacrylic acid. researchgate.net This enhancement is valuable for applications such as coatings and adhesives that require durability in the presence of moisture.

The performance of pressure-sensitive adhesives (PSAs) can be tailored by incorporating MBI. researchgate.net While it may affect the thermal stability—polymers with MBI can show lower thermal stability compared to those with methacrylic acid or β-carboxyethyl acrylate—it provides a unique balance of other properties, including improved water resistance. researchgate.net In the field of advanced composites, MBI is used as a comonomer in the synthesis of poly(acrylonitrile-co-monobutyl itaconate) which are precursors for carbon fibers. The incorporation of MBI promotes the thermal stabilization reaction, a critical step that dictates the quality of the final carbon fibers. researchgate.net

Table 2: Performance Enhancements from this compound in Polymers

Performance Metric Enhancement Provided by this compound Application Context
Colloidal Stability Improved stability in emulsion polymerization systems. researchgate.net Production of latexes for adhesives and coatings. researchgate.net
Water Resistance Latex films show enhanced resistance to water. researchgate.net Durable coatings and pressure-sensitive adhesives. researchgate.net
Thermal Stabilization Promotes stabilization reactions in certain copolymers. researchgate.net Synthesis of polyacrylonitrile precursors for carbon fibers. researchgate.net
Adhesive Properties Modifies adhesive characteristics of pressure-sensitive adhesives. researchgate.net Formulation of specialized adhesives. researchgate.net

Computational and Theoretical Studies of Monobutyl Itaconate

Molecular Modeling and Simulation of Monobutyl Itaconate Systems

Molecular modeling and simulation techniques are employed to investigate the dynamic behavior and interactions of this compound in various chemical environments. These computational methods allow for the exploration of complex systems that can be challenging to study experimentally.

One area of application is in understanding the partitioning of this compound between different phases, such as in emulsion polymerization systems. researchgate.net For instance, molecular modeling can be used to visualize and quantify the interactions between this compound and other monomers, like butyl acrylate (B77674), as well as its interaction with water. researchgate.net These models can help explain the partitioning behavior of this compound, which is crucial for controlling polymerization kinetics and the final properties of the resulting polymer. researchgate.net

In the context of material design, such as molecularly imprinted polymers (MIPs), computational modeling is instrumental. For example, simulations can predict the most effective functional monomers and solvents for creating MIPs with high selectivity for a target molecule. kemdikbud.go.id By calculating interaction energies, these models can guide the selection of components that will lead to the desired material properties. kemdikbud.go.id

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound. mdpi.comscienceopen.com These calculations are essential for understanding the underlying mechanisms of its chemical reactions, including polymerization.

DFT methods can be used to calculate a variety of molecular properties that correlate with reactivity. researchgate.netmdpi.com These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is related to the chemical stability and reactivity of the molecule. researchgate.net

Atomic Charges: The distribution of electron density within the molecule, represented by atomic charges, can identify reactive sites. For instance, in the context of polymerization, these calculations can help predict which atoms are most susceptible to radical or nucleophilic attack. mdpi.com

Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating the change in electron density at a specific site upon the addition or removal of an electron. mdpi.com This helps to pinpoint the most reactive atoms within the this compound molecule for different types of reactions.

DFT calculations have been successfully applied to study the interactions between itaconic acid (the precursor to this compound) and other molecules. mdpi.com For example, the B3LYP functional with a 6-311+G(d) basis set has been used to investigate intermolecular interactions, which are crucial for processes like the formation of molecularly imprinted polymers. mdpi.com Such studies can determine the strength of interactions, like hydrogen bonding, between the monomer and a template molecule. mdpi.com

Theoretical calculations have also been used to elucidate the thermodynamics of reactions involving itaconic acid derivatives. For instance, DFT calculations at the M062X/6-311++G(3df,3pd) level of theory have been used to determine the Gibbs free energy of reaction intermediates, helping to predict favorable reaction conditions for transformations like hydrogenation. nsf.gov

The following table summarizes key quantum chemical parameters that can be calculated to assess the reactivity of this compound.

ParameterDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to the chemical stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net
Atomic Charges Distribution of electron charge on each atomIdentifies electrophilic and nucleophilic sites within the molecule.
Fukui Indices (f+, f-) Measures the reactivity of a local site towards nucleophilic (f+) and electrophilic (f-) attack. mdpi.comPinpoints the most reactive atoms for specific reaction types.

This table is a representation of typical parameters and their significance in quantum chemical studies.

Predictive Models for this compound Polymerization and Properties

Predictive modeling combines theoretical principles with empirical data to forecast the behavior of polymerization reactions and the properties of the resulting polymers. These models are invaluable for optimizing reaction conditions and tailoring polymer microstructures.

Kinetic modeling is a key component of this approach. For emulsion polymerization systems involving monomers like this compound, mathematical models can be developed to describe the reaction kinetics. researchgate.netunimi.it These models often incorporate equations to predict the rates of various processes, including radical entry into polymer particles, termination reactions, and monomer consumption in different phases. researchgate.netunimi.it For instance, a kinetic model was developed for the emulsion copolymerization of systems containing acrylic acid and styrene (B11656), which considered the partitioning of monomers and the locus of polymerization. researchgate.net

Recent advancements include the use of machine learning (ML) and artificial intelligence (AI) to build predictive models from large datasets. nih.gov For example, kinetic Monte Carlo simulations can generate extensive data on polymerization processes, which can then be used to train ML models like random forests or kernel density regression. nih.gov These trained models can accurately predict properties such as monomer concentration, macromonomer content, and full molar mass distributions as a function of time and reaction conditions (e.g., temperature, initial monomer concentration). nih.gov Explainability methods can further reveal the influence of different input variables on the model's predictions, aligning computational findings with chemical expertise. nih.gov

For copolymerization, such as that of itaconate esters with styrene, predictive models based on terminal or penultimate monomer effects can be used to estimate copolymerization kinetics. mdpi.com However, experimental results can sometimes deviate from these models due to factors like chain transfer reactions, which are more prevalent with sterically hindered monomers like itaconates. mdpi.com

The table below illustrates the types of inputs and outputs that are characteristic of predictive models for polymerization.

Input ParametersPredicted OutputsModeling Approach
Initial Monomer Concentrations (e.g., this compound, comonomers)Monomer Conversion vs. TimeKinetic Modeling, Machine Learning unimi.itnih.gov
Temperature, Initiator ConcentrationAverage Molecular Weight (Mn, Mw)Kinetic Modeling, Machine Learning nih.gov
Solvent Type, pHPolymer Microstructure (e.g., branching, monomer sequence)Kinetic Modeling, Monte Carlo Simulations nih.gov
Monomer Feed RatiosCopolymer CompositionKinetic Modeling mdpi.com
Reaction TimeMolar Mass DistributionMachine Learning nih.gov

This table provides examples of parameters and predictions in the modeling of polymerization processes.

Analytical Techniques for Monobutyl Itaconate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying and characterizing MBI and its polymers.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure of MBI and its polymers. In the FTIR spectrum of MBI, characteristic absorption bands for the ester carbonyl groups are observed. uchile.cl For copolymers containing MBI, such as those with acrylonitrile (B1666552), the FTIR spectra show the evolution of the chemical structure during thermal treatment. researchgate.net For instance, in poly(acrylonitrile-co-monobutyl itaconate), specific peaks corresponding to the functional groups of both monomers are identifiable. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. In the ¹H NMR spectrum of a copolymer of dibutyl itaconate (DBI) and MBI, signals can be assigned to the protons of the butyl groups and the itaconyl backbone. d-nb.info However, in some cases, the signals of different monomers can overlap, making the precise determination of copolymer composition by NMR challenging. d-nb.info ¹H NMR has also been used to monitor the consumption of monomers during polymerization reactions in real-time. acs.org

UV-Vis Spectroscopy is utilized to determine properties like the lower critical solution temperature (LCST) of MBI-containing copolymers, which is an important characteristic for thermo-responsive polymers. researchgate.net

Gel Permeation Chromatography (GPC) is a key technique for determining the molecular weight and molecular weight distribution (polydispersity, Ð) of polymers derived from MBI. d-nb.inforesearchgate.net For example, a copolymer of DBI and MBI was found to have a number-average molecular weight (Mn) of 21,100 g/mol and a weight-average molecular weight (Mw) of 110,300 g/mol , as determined by GPC against a PMMA standard. d-nb.info It is important to note that the choice of GPC column is critical, as some itaconate copolymers have shown tendencies to adsorb onto the column material. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are discussed in the Thermal Analysis section.

A summary of spectroscopic data for an exemplary MBI copolymer is provided in the table below.

Polymer Technique Parameter Value
Copolymer of DBI and MBI (P1)¹H NMRChemical Shifts (ppm)0.96 (CH₃ butyl), 1.40–1.60 (CH₂ butyl), 2.37–2.61 (CH₂ itaconyl), 3.98 (CH₂ butyl)
GPCMn ( g/mol )21,100
GPCMw ( g/mol )110,300
GPCPolydispersity (Ð)5.20

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of MBI and for the analysis of its polymers.

Gas Chromatography (GC) is a standard method for assessing the purity of MBI. tcichemicals.comvwr.comtcichemicals.com It is often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govrsc.org GC has also been employed to determine the residual monomer content in polymerization reactions, providing a measure of monomer conversion. researchgate.nethelmholtz-berlin.de For instance, the purity of commercial MBI is often specified as >95.0% (GC). tcichemicals.comtcichemicals.com

Gel Permeation Chromatography (GPC) , as mentioned earlier, is a type of liquid chromatography used to separate polymer molecules based on their size in solution. google.com It is indispensable for characterizing the molecular weight distribution of poly(monobutyl itaconate) and its copolymers. researchgate.netcore.ac.uk The technique involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a column packed with porous gel. d-nb.inforsc.org Larger molecules elute faster than smaller ones, allowing for the determination of Mn, Mw, and polydispersity. d-nb.infogoogle.com

Mass Spectrometry

Mass Spectrometry (MS) , particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural elucidation and quantification of MBI and its derivatives. waters.comacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like itaconic acid derivatives. researchgate.netrsc.org It has been used to analyze the oligomeric fractions of polymers to understand polymerization mechanisms, including identifying end-groups and side products. researchgate.netunits.it For example, ESI-MS analysis of itaconic acid polymers has revealed the presence of sulfate, hydroxyl, and lactone terminal groups. researchgate.net High-resolution ESI-MS can provide exact mass measurements, confirming the elemental composition of molecules. rsc.org Direct infusion ESI-MS, without prior chromatographic separation, has been developed for the rapid quantification of related dicarboxylic acids in polymer samples. acs.org

Rheological Characterization of this compound Polymers

Rheology is the study of the flow and deformation of matter. The rheological properties of MBI polymer solutions and melts are crucial for understanding their processability, for example, in applications like coatings and fiber spinning. researchgate.netd-nb.info Rheological analysis can provide insights into the influence of comonomers on the viscosity and viscoelastic behavior of polymer solutions. researchgate.net For instance, in the development of carbon fiber precursors from poly(acrylonitrile-co-acrylamide-monobutyl itaconate), rheological studies were conducted to optimize spinning parameters. researchgate.net Similarly, for self-healing coatings based on poly(itaconic acid esters), rheology modifiers are used to achieve excellent film formation. d-nb.info The viscoelastic properties, such as the storage modulus (G'), are also important for applications like pressure-sensitive adhesives. mdpi.com

Determination of Partition Coefficients

The partitioning behavior of MBI between different phases, such as an organic monomer phase and an aqueous phase, is particularly important in emulsion polymerization. The partition coefficient (D) describes how a substance distributes itself between two immiscible liquids at equilibrium. For functional monomers like MBI, this distribution affects polymerization kinetics and the final properties of the latex and the resulting polymer film.

A study on the partitioning of MBI between n-butyl methacrylate (B99206) (BMA) and water found that the partition coefficient depends significantly on the acid concentration and the monomer-to-water ratio. researchgate.net The partition coefficient of MBI was also found to be a strong function of pH, decreasing rapidly as the pH increases. researchgate.netdntb.gov.ua However, temperature was found to have little effect on the partition coefficient under typical emulsion polymerization conditions. researchgate.net

The table below presents partition coefficient data for MBI.

Acid Concentration in Total Monomers (wt %) Partition Coefficient (D) of MBI between BMA and Water at 25°C
111.23 ± 0.086
314.77 ± 0.046
518.44 ± 0.318
1019.27
2024.10 ± 0.248

Environmental and Sustainability Aspects of Monobutyl Itaconate Research

Monobutyl Itaconate as a Bio-based Monomer

This compound is recognized as an important monomer derived from itaconic acid, a platform molecule produced through biotechnological means. researchgate.net Itaconic acid itself is an unsaturated dicarboxylic organic acid that can be readily incorporated into polymers, positioning it as a viable substitute for petrochemical-based acrylic acid or methacrylic acid. nih.govproquest.com The primary route to itaconic acid is the fermentation of carbohydrates, such as glucose, by fungi. nih.govoup.com

As a derivative, this compound carries forward this bio-based advantage. It is in significant demand for the production of biodegradable polymers and finds application in the formulation of adhesives, coatings, lubricants, and resins. researchgate.net The use of this compound and other itaconic acid derivatives allows for the development of a wide range of materials, including thermoplastics and thermosets, from a renewable starting point. This positions it as a key component in reducing the chemical industry's reliance on fossil fuels and in promoting the development of products with a more favorable environmental profile. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry to enhance efficiency and sustainability. researchgate.net A key focus has been the development of environmentally benign catalytic processes for the selective esterification of itaconic acid with butanol.

Recent research has demonstrated the use of a reusable, water-tolerant heterogeneous catalyst (20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF) for this purpose. researchgate.net This catalytic system shows superior activity and selectivity in producing this compound, aligning with green chemistry goals by minimizing waste and allowing for catalyst recycling. researchgate.net Such processes reflect a move away from traditional synthesis methods that may be less efficient or generate more waste. The application of principles like high atom economy and the use of catalytic, solvent-free transformations are central to the sustainable production of itaconate-derived polymers. The synthesis of related itaconate polyesters has also been optimized following green chemistry principles, utilizing renewable substrates and avoiding solvents and toxic reactants. nih.gov

Green Chemistry PrincipleApplication in this compound/Itaconate Polymer Synthesis
Catalysis Use of reusable, heterogeneous catalysts for selective esterification enhances reaction efficiency and allows for easy separation and recycling. researchgate.net
Atom Economy Development of synthetic transformations that maximize the incorporation of material from the starting materials into the final product.
Use of Renewable Feedstocks Itaconic acid, the precursor, is derived from the fermentation of biomass. nih.gov
Safer Solvents & Auxiliaries Research focuses on solvent-free reaction conditions to reduce environmental impact. nih.gov

Biotechnological Production of Itaconic Acid Precursors

The sustainability of this compound is fundamentally linked to the production of its precursor, itaconic acid. Itaconic acid is a valuable platform chemical produced industrially via the fermentation of carbohydrates by the filamentous fungus Aspergillus terreus. proquest.comoup.com This biotechnological process is favored over chemical synthesis routes. nih.govproquest.com

While A. terreus is the dominant production host, capable of achieving titers of up to 80-86 g/L, the process faces challenges. frontiersin.org Production costs are relatively high compared to petrochemical alternatives, partly due to low product concentrations when compared to other fermentation products like citric acid (which can exceed 200 g/L), and a sensitivity to impurities in the culture medium. proquest.comfrontiersin.org

To address these limitations, significant research is underway to optimize the fermentation process. New biotechnological strategies, including genetic engineering of microorganisms and the use of alternative, lower-cost substrates, are being explored to improve productivity and reduce costs. nih.gov Process optimization techniques, such as implementing a pH shift during fermentation, have shown considerable success in boosting final product concentrations. thuenen.de

MicroorganismSubstrateTiter (g/L)Productivity (g/L/h)Reference
Aspergillus terreusGlucose~80< 1.0 nih.gov
Aspergillus terreus (Optimized)Not Specified90Not Specified thuenen.de
Aspergillus terreus (Optimized, pH shift)Not Specified146.1Not Specified thuenen.de
Aspergillus terreus (Optimized)Glucose129.31.15 oup.comthuenen.de

Sustainability in Polymer Synthesis

The use of itaconic acid and its esters, such as this compound, is a cornerstone of developing more sustainable polymers. These bio-based monomers serve as building blocks for materials that can contribute to a circular bioeconomy by replacing fossil-based materials with renewable and often biodegradable alternatives. acs.orgnih.gov

Polymers derived from itaconic acid are gaining significant interest as they possess qualities like biocompatibility and environmental effectiveness. nih.gov Research has led to the creation of novel biopolymers with diverse applications, including superabsorbent polymers for hygiene products and environmentally friendly packaging. acs.orgnih.gov For instance, a superabsorbent hydrogel based on cross-linked poly(itaconic acid) has demonstrated a remarkable water absorption capacity. acs.org

The sustainability of these polymers is also enhanced by the methods used for their synthesis. The development of enzymatic, solvent-free polycondensation techniques allows for the creation of itaconate-based polyesters at lower temperatures, which prevents undesirable side reactions and saves energy. mdpi.com By focusing on efficient, high-yield transformations from renewable sources, the entire lifecycle of these polymers, from monomer production to final material, can be made more sustainable.

Future Research Directions for Monobutyl Itaconate

Development of Novel Monobutyl Itaconate-Based Polymers with Tailored Properties

A significant avenue for future research lies in the synthesis and characterization of new polymers derived from this compound. The inherent functionality of MBI, with its vinyl group and carboxylic acid moiety, allows for a wide range of polymerization and modification strategies.

Researchers are investigating the copolymerization of MBI with various monomers to create polymers with specific, tailored properties. For instance, copolymerizing MBI with dialkyl itaconates can modulate the thermal properties of the resulting polymers. d-nb.info The incorporation of MBI into existing polymer systems, such as acrylic resins, is being explored to enhance the sustainability of materials for coatings and adhesives. researchgate.net Free radical polymerization is a common method used to prepare poly(this compound) (PMBI) and its copolymers. researchgate.net

Future work will likely focus on:

Controlling Polymer Architecture: Investigating controlled radical polymerization techniques to synthesize well-defined block copolymers and other complex architectures. This will enable precise control over the material's final properties.

Functional Copolymers: Exploring the copolymerization of MBI with a wider array of functional monomers to introduce properties such as self-healing, conductivity, or specific biocompatibility. d-nb.info

Structure-Property Relationships: Systematically studying how the chemical structure of MBI-based polymers, including monomer composition and sequence, influences their mechanical, thermal, and chemical properties. researchgate.net

An example of this is the synthesis of ABA-type block copolymers where poly(this compound) constitutes the 'A' block and poly(dimethyl siloxane) forms the 'B' block. researchgate.net These materials are synthesized via free radical polymerization using a macroinitiator. researchgate.net

Exploration of New Catalytic Systems for this compound Production

The efficient and selective synthesis of this compound is crucial for its widespread adoption. While traditional methods exist, future research is geared towards developing more sustainable and effective catalytic systems.

A key challenge is the selective esterification of itaconic acid to produce the monoester rather than the diester. Heterogeneous catalysts are particularly attractive as they can be easily separated and reused, aligning with the principles of green chemistry. researchgate.net

Recent research has shown promise in using zeolite-based hierarchical porous materials for the highly selective production of MBI. researchgate.net Another study developed a reusable heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, which demonstrated superior activity and selectivity in the synthesis of MBI. researchgate.netrsc.org This catalyst was found to be water-tolerant and robust. researchgate.netrsc.org

Future research in this area will likely concentrate on:

Novel Heterogeneous Catalysts: Designing and synthesizing new solid acid catalysts with high activity, selectivity, and stability for the esterification of itaconic acid. This includes exploring materials like modified zeolites, heteropoly acids, and metal-organic frameworks (MOFs). researchgate.netdntb.gov.ua

Biocatalysis: Investigating the use of enzymes, such as lipases, for the selective synthesis of MBI. Biocatalysis offers the potential for high selectivity under mild reaction conditions.

Reaction Engineering and Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity while minimizing energy consumption and waste generation. Kinetic studies are essential to understand the reaction mechanism and develop efficient reactor designs. researchgate.netrsc.org

Interactive Data Table: Comparison of Catalytic Systems for this compound Production

Catalyst SystemCatalyst TypeKey AdvantagesResearch Focus
Zeolite-based hierarchical porous materialsHeterogeneousHigh selectivity, reusabilityOptimizing pore structure and acidity
Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCFHeterogeneousSuperior activity and selectivity, water-tolerant, reusableUnderstanding the structure-activity relationship
LipasesBiocatalystHigh selectivity, mild reaction conditionsEnzyme immobilization and stability

Advanced Understanding of this compound's Role in Biological Pathways

While much of the biological research has focused on itaconic acid and its dimethyl ester, the specific roles of this compound in biological systems are less understood. Itaconic acid itself is a key immunometabolite that regulates inflammation and host defense. frontiersin.orgnih.govnih.gov It is produced from cis-aconitate in the tricarboxylic acid (TCA) cycle by the enzyme aconitate decarboxylase 1 (ACOD1). frontiersin.orgnih.govnih.gov

Itaconate and its derivatives can modulate immune responses through various mechanisms, including the inhibition of succinate (B1194679) dehydrogenase (SDH) and the activation of transcription factors like Nrf2 and ATF3. nih.gov Given that MBI is an ester of itaconic acid, it is plausible that it shares some of these immunomodulatory properties. However, its unique chemical structure may lead to distinct biological activities.

Future research should aim to:

Investigate Immunomodulatory Effects: Determine if MBI can modulate inflammatory pathways in immune cells, similar to other itaconate derivatives.

Cellular Uptake and Metabolism: Study how MBI is transported into cells and metabolized. Understanding its metabolic fate is crucial to elucidating its mechanism of action. mdpi.com

Protein Interactions: Identify the specific proteins that MBI interacts with within the cell. Techniques like chemical proteomics using probes could be employed to capture and identify these protein targets. frontiersin.org

Integration of this compound in Emerging Technologies

The unique properties of this compound and its polymers make them promising candidates for a variety of emerging technologies. Its bio-based origin is a significant advantage in the development of sustainable solutions.

One area of interest is in the development of "smart" materials. For example, polymers derived from itaconic acid esters are being investigated for self-healing coatings. d-nb.info These coatings can repair damage, extending the lifespan of the coated product. d-nb.info Another potential application is in additive manufacturing (3D printing), where bio-based resins are in high demand. mdpi.comnih.gov

Future research directions include:

Drug Delivery Systems: Exploring the use of MBI-based polymers as matrices for the controlled release of therapeutic agents. Its inclusion has been noted in the context of increasing drug permeability in microneedle systems. mdpi.com

Smart Coatings and Adhesives: Developing MBI-based formulations for coatings with stimuli-responsive properties, such as temperature or pH sensitivity.

Sustainable Electronics: Investigating the use of MBI-derived materials in the fabrication of biodegradable or recyclable electronic components, particularly in applications requiring electrostatic dissipative properties. google.com

Scaled-Up Production and Commercialization of this compound and Its Derivatives

For this compound to become a viable, large-scale platform chemical, research into scalable and cost-effective production methods is essential. This involves not only optimizing the chemical synthesis but also considering the entire production chain, from feedstock to final product.

The production of itaconic acid, the precursor to MBI, is already established through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. nih.govd-nb.info Future efforts will focus on improving the efficiency of this fermentation process and developing more robust microbial strains. d-nb.info

Key areas for future research in this domain include:

Process Intensification: Developing continuous flow processes for the synthesis of MBI, which can offer advantages in terms of efficiency, safety, and scalability compared to batch processes.

Techno-Economic Analysis: Conducting comprehensive techno-economic analyses to evaluate the commercial viability of different production routes for MBI and its polymers. This will help identify cost drivers and areas for process improvement.

Life Cycle Assessment: Performing life cycle assessments to quantify the environmental impact of MBI production and its use in various applications, ensuring its sustainability credentials.

The successful commercialization of MBI will depend on a combination of technological advancements, economic feasibility, and market demand for bio-based products. nih.gov

Q & A

Q. Why are membrane-permeable itaconate derivatives like monobutyl itaconate synthesized for experimental studies?

Endogenous itaconate is highly polar and cannot passively diffuse across cell membranes, limiting its utility in cellular studies. To overcome this, derivatives such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and this compound are synthesized to enhance bioavailability. However, these derivatives do not fully replicate the effects of endogenous itaconate, necessitating comparative studies to validate their biological relevance .

Q. What are the primary mechanisms by which this compound modulates immune responses?

this compound and its analogs primarily act via two mechanisms:

  • Succinate dehydrogenase (SDH) inhibition : This disrupts the TCA cycle, reducing pro-inflammatory cytokine production (e.g., IL-1β, IL-6) and enhancing anti-inflammatory factors (e.g., IL-10) .
  • Nrf2 activation : Derivatives like 4-OI covalently modify KEAP1, stabilizing Nrf2 to upregulate antioxidant genes (e.g., HMOX1, NQO1), mitigating oxidative stress in models like ischemia-reperfusion injury . Methodological tip: Use SDH activity assays (via mitochondrial respirometry) and qPCR/Western blotting for Nrf2 target genes.

Q. How does this compound influence transcriptional reprogramming in immune cells?

Transcriptomic analyses (e.g., microarray, RNA-seq) reveal that itaconate derivatives normalize infection-driven gene expression. For example, DI suppresses pro-inflammatory clades (e.g., CXCL10), while higher doses of itaconate (40 mM) dominate transcriptional profiles over viral infection effects. Unsupervised hierarchical clustering of DEGs can identify "itaconate signatures" .

Advanced Research Questions

Q. How do researchers resolve contradictions between endogenous itaconate and its derivatives in immunomodulatory effects?

Discrepancies arise because derivatives like DI and 4-OI exhibit stronger electrophilic properties, activating Nrf2 even in resting macrophages, whereas endogenous itaconate requires inflammatory stimuli (e.g., LPS). To address this:

  • Compare IFN-β release: Endogenous itaconate enhances IFN-β in macrophages, while DI suppresses it .
  • Use IRG1−/− macrophages to isolate derivative-specific effects from natural itaconate pathways . Methodological tip: Pair RNA sequencing with competitive labeling assays (e.g., C3A probe) to map protein targets .

Q. What experimental approaches are used to study the impact of this compound on lipid metabolism?

Untargeted proteomics in models like AML12 hepatocytes treated with 4-OI reveals upregulation of β-oxidation enzymes (e.g., CPT1a, CPT2). Validate via Western blot and functional assays (e.g., fatty acid oxidation rates). In vivo, compare lipid profiles in Irg1−/− mice under endotoxin challenge to assess endogenous itaconate's role .

Q. How can researchers address dose-dependent variability in itaconate derivative effects?

Dose-response transcriptomic profiling (e.g., 20 mM vs. 40 mM itaconate in IAV-infected A549 cells) shows concentration-dependent dominance over infection-driven gene expression. Toxicity thresholds must be established via cell viability assays (e.g., MTT) and HA/CXCL10 mRNA dose curves .

Q. What methodologies validate the antimicrobial synergy of itaconate derivatives with acidic microenvironments?

Determine MIC90 values at varying pH (e.g., pH 6.0–7.2) in bacterial cultures (e.g., Salmonella). Growth curves under controlled pH and itaconate concentrations reveal synergistic antimicrobial effects, with S. Typhimurium resistance linked to itaconate metabolism pathways .

Data Contradiction Analysis

Q. Why do some studies report divergent effects of itaconate derivatives on Nrf2 activation?

Discrepancies stem from derivative electrophilicity and experimental conditions. DI and 4-OI strongly induce NQO1 and HMOX1 in resting macrophages, while endogenous itaconate requires prolonged LPS stimulation. Always include controls for basal vs. activated immune states .

Q. How to reconcile itaconate’s dual role in pro- and anti-inflammatory signaling?

Context-dependent effects arise from metabolite concentration and cell type. For example, endogenous itaconate enhances IFN-β in macrophages but suppresses IL-1β in LPS-activated models. Use single-cell RNA-seq to resolve cell-type-specific responses .

Methodological Best Practices

  • Proteomic profiling : Use bioorthogonal probes (e.g., C3A) for chemoproteomic mapping of itaconate-protein interactions .
  • Transcriptomic workflows : Combine PCA and hierarchical clustering to dissect derivative-specific vs. infection-driven gene clusters .
  • In vivo validation : Leverage Irg1−/− models to isolate endogenous itaconate effects from derivative actions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.